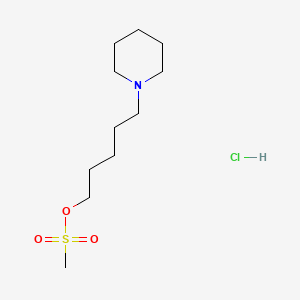
(R)-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione is a compound of significant interest in the field of organic chemistry. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological and pharmacological properties. The unique structure of this compound, characterized by the presence of a pyrrolidine ring with specific substituents, makes it a valuable subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione typically involves the reaction of specific precursors under controlled conditions. One common method involves the condensation of 1-phenylethylamine with 4,4-dimethyl-2,3,5-trioxo-pyrrolidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of ®-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
®-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents used .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction is typically carried out in an acidic or basic medium.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring, depending on the nature of the substituents and the reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学的研究の応用
®-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, the compound has shown potential as a therapeutic agent due to its biological activity. Studies have explored its use in the treatment of various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
In the industrial sector, ®-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of ®-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecules .
For example, in cancer treatment, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth. In neurological disorders, it may interact with neurotransmitter receptors, modulating their function and alleviating symptoms .
類似化合物との比較
®-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione can be compared with other pyrrolidine derivatives to highlight its uniqueness. Similar compounds include:
4,4-Dimethyl-1-phenylpyrrolidine-2,3,5-trione: This compound shares a similar core structure but lacks the specific substituents present in ®-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione.
1-(1-Phenylethyl)pyrrolidine-2,3,5-trione: This compound has a similar substituent pattern but differs in the position and nature of the substituents.
The unique combination of substituents in ®-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
4,4-dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione |
InChI |
InChI=1S/C14H15NO3/c1-9(10-7-5-4-6-8-10)15-12(17)11(16)14(2,3)13(15)18/h4-9H,1-3H3 |
InChIキー |
UKNKEVVZJPNQQB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=O)C(C2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


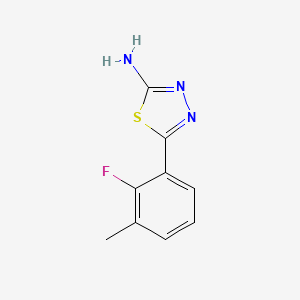
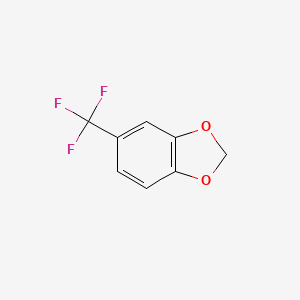
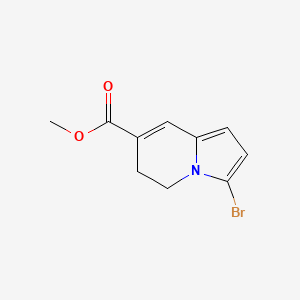


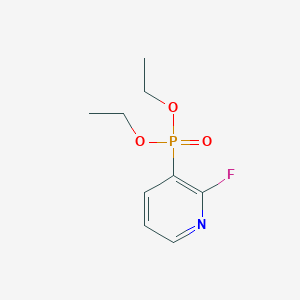
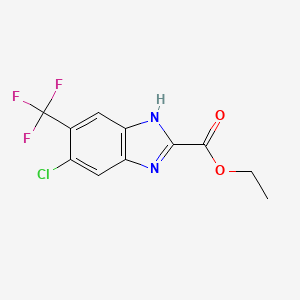
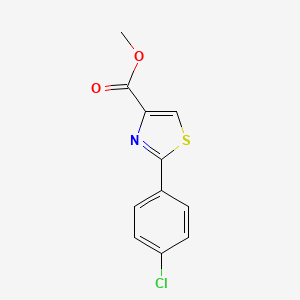
![Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate](/img/structure/B13685197.png)
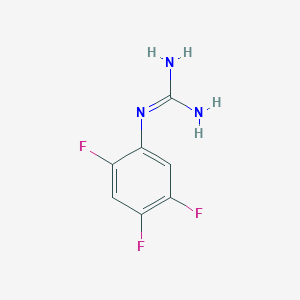

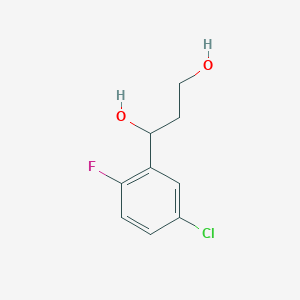
![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
